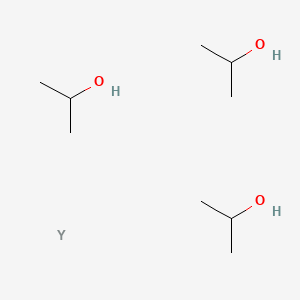
Propan-2-ol;yttrium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-ol, also known as isopropyl alcohol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is a secondary alcohol where the alcohol carbon atom is attached to two other carbon atoms. Yttrium is a transition metal that is often used in various industrial applications due to its unique properties. The combination of propan-2-ol and yttrium forms a compound that has significant applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-ol can be synthesized through the hydration of propene in the presence of an acid catalyst. The reaction typically occurs at high temperatures and pressures. Yttrium compounds, such as yttrium oxide, can be prepared through various methods, including sol-gel processes, co-precipitation, and hydrothermal synthesis. For instance, yttrium oxide nanoparticles can be synthesized by calcining yttrium oxalate at high temperatures .
Industrial Production Methods
In industrial settings, propan-2-ol is produced by the hydration of propene using either the indirect hydration method, which involves sulfuric acid, or the direct hydration method, which uses water and a catalyst. Yttrium is typically extracted from minerals such as xenotime and monazite through a series of chemical processes, including solvent extraction and ion exchange .
化学反応の分析
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the dehydration of propan-2-ol to form propene in the presence of an acid catalyst. This reaction involves the protonation of the alcohol group followed by the elimination of water .
Common Reagents and Conditions
Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.
Substitution: Propan-2-ol can undergo substitution reactions with halogens to form alkyl halides.
Major Products
Oxidation: Acetone
Reduction: Propane
Substitution: Alkyl halides such as isopropyl chloride
科学的研究の応用
Propan-2-ol is widely used as a solvent in laboratories and industries due to its ability to dissolve a wide range of substances. It is also used as a disinfectant and antiseptic. Yttrium compounds, including yttrium oxide, are used in various applications such as phosphors in television screens and LEDs, catalysts in chemical reactions, and materials for high-temperature superconductors .
作用機序
Propan-2-ol exerts its effects primarily through its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. This makes it an effective disinfectant. Yttrium compounds, on the other hand, often act as catalysts by providing a surface for reactions to occur, thereby lowering the activation energy and increasing the reaction rate .
類似化合物との比較
Propan-2-ol is similar to other alcohols such as ethanol and propan-1-ol. it is unique in its higher volatility and stronger odor. Yttrium compounds are often compared to other rare earth elements such as lanthanum and cerium. Yttrium is unique due to its higher thermal stability and its ability to form stable oxides .
List of Similar Compounds
Alcohols: Ethanol, Propan-1-ol
Rare Earth Elements: Lanthanum, Cerium
特性
分子式 |
C9H24O3Y |
|---|---|
分子量 |
269.19 g/mol |
IUPAC名 |
propan-2-ol;yttrium |
InChI |
InChI=1S/3C3H8O.Y/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChIキー |
NREVZTYRXVBFAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
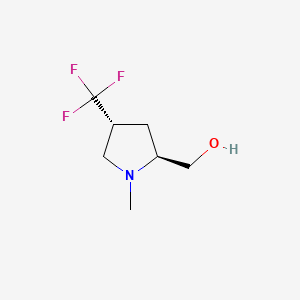

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
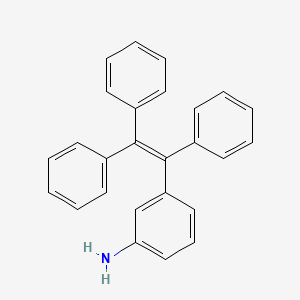
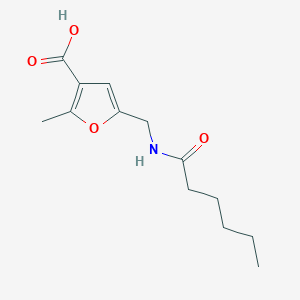
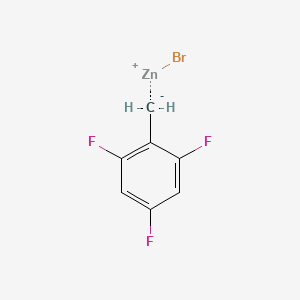


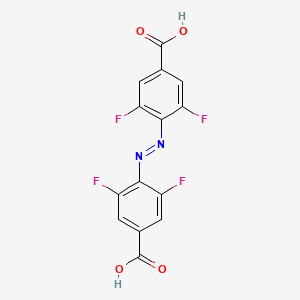
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
